4-(Diphenylphosphino)benzaldehyde

Overview

Description

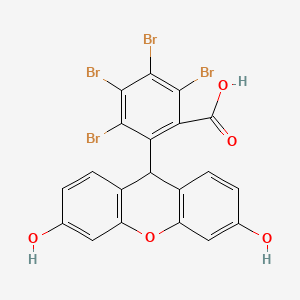

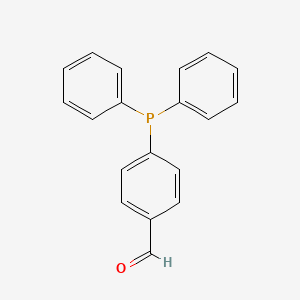

4-(Diphenylphosphino)benzaldehyde is a chemical compound with the molecular formula C19H15OP . It has a molecular weight of 290.3 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 23 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aromatic aldehyde, and 1 phosphane .Physical And Chemical Properties Analysis

4-(Diphenylphosphino)benzaldehyde is a solid substance . It has a molecular weight of 290.3 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . The melting point is 69-71°C and the predicted boiling point is 413.3±28.0°C .Scientific Research Applications

Versatile Ligand and Hemilabile Ligand Precursor

4-(Diphenylphosphino)benzaldehyde has been highlighted for its various coordination possibilities and utility in generating hemilabile phosphine-imine ligands. It demonstrates versatility in ligand formation, indicating its potential in complex molecular syntheses (Garralda, 2005).

Catalysis in C-C and C-N Coupling Reactions

This compound has been used in catalytic processes, particularly in Suzuki-type C-C and Buchwald-type C-N coupling reactions, showcasing its role in facilitating efficient and complex chemical transformations (Thapa, Paul, & Bhattacharya, 2019).

Inhibition of Tyrosinase

Research on derivatives of benzaldehyde, particularly those with substitutions at specific positions like C-4, indicates their role in inhibiting tyrosinase activity, an enzyme involved in melanin formation (Nihei & Kubo, 2017).

Bidentate Ligand in Pd-Catalyzed Suzuki Reactions

4-(Diphenylphosphino)benzaldehyde has been used to prepare various ligands, influencing the activity profiles in Pd-catalyzed Suzuki reactions. This highlights its role in modifying and enhancing catalytic processes (Williams & Shaw, 2007).

In Mitsunobu Reaction as Bifunctional Reagent

It has been applied in the Mitsunobu reaction as a bifunctional reagent, serving both as a reductant and a pronucleophile. This demonstrates its multifaceted utility in organic synthesis (Muramoto, Yoshino, Misaki, & Sugimura, 2013).

Conformational Equilibrium Studies

Conformational equilibrium studies of this compound in different solutions provide insight into its structural dynamics, essential for understanding its behavior in various chemical environments (Schaefer, Sebastian, Schurko, & Hruska, 1993).

Asymmetric Transfer Hydrogenation Catalysis

4-(Diphenylphosphino)benzaldehyde derivatives have been used in asymmetric transfer hydrogenation catalysis, indicating its importance in stereo-specific chemical transformations (Gao et al., 1999).

Application in Polymer Science

This compound has been utilized in the synthesis of aromatic poly(ether ketone)s, highlighting its application in the field of polymer science for developing materials with high thermal stability and flame-retardant properties (Zhang et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, with the respiratory system being the target organ) .

properties

IUPAC Name |

4-diphenylphosphanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15OP/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVCVMLWZAITLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452296 | |

| Record name | 4-(Diphenylphosphino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diphenylphosphino)benzaldehyde | |

CAS RN |

5068-18-8 | |

| Record name | 4-(Diphenylphosphino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)

![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)

![5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B3053003.png)

![[4-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B3053004.png)

![[1,1'-Biphenyl]-4-hexanoic acid](/img/structure/B3053005.png)